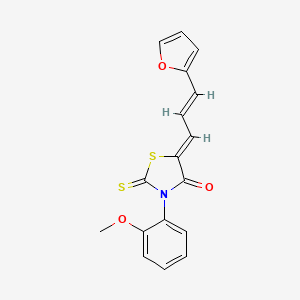
(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H13NO3S2 and its molecular weight is 343.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antifibrotic Applications
Thiazolidinone derivatives, including the mentioned compound, have demonstrated significant potential in anticancer and antifibrotic research. Studies have explored their synthesis and evaluated their effectiveness in reducing the viability of fibroblasts and cancer cells. These compounds showed high antifibrotic activity levels, comparable to known antifibrotic agents, and did not exhibit significant superoxide radical scavenging, suggesting a distinct mechanism of action. The antifibrotic potential was confirmed using advanced systems, establishing these derivatives as promising candidates for further testing in anticancer and antifibrotic therapy (Kaminskyy et al., 2016).
In Vivo Anticancer and Antiangiogenic Effects
Further research into thioxothiazolidin-4-one derivatives has revealed their ability to inhibit tumor growth and tumor-induced angiogenesis. These effects were observed in a mouse model system, indicating that these compounds could significantly reduce tumor volume, cell number, and increase the life span of tumor-bearing mice. They also demonstrated strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, highlighting their potential as anticancer agents with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Antimicrobial Activities
The antimicrobial potential of thioxothiazolidin-4-one derivatives has been explored in several studies. They have been synthesized and evaluated for their antimicrobial activities against a variety of bacteria, mycobacteria, and fungi. These derivatives displayed activity against tested microorganisms, with some showing particularly high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The activity against Gram-negative and fungal pathogens was marginal, indicating selectivity in their antimicrobial efficacy (Krátký et al., 2017).
Structural and Computational Studies
The structural aspects of thioxothiazolidin-4-one derivatives have been investigated through X-ray powder diffraction and density functional theory (DFT) studies. These studies provide insights into the molecular and solid-state structure of these compounds, aiding in the understanding of their biological activities. Hirshfeld surface analysis and fingerprint plots have been used to highlight the contribution of different intermolecular interactions in the solid state, which is crucial for understanding the stability and reactivity of these compounds (Rahmani et al., 2017).
properties
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-20-14-9-3-2-8-13(14)18-16(19)15(23-17(18)22)10-4-6-12-7-5-11-21-12/h2-11H,1H3/b6-4+,15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTVSFYZTYYHHE-IJPYFETJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

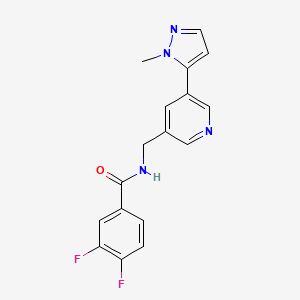
![4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic Acid](/img/structure/B2564920.png)
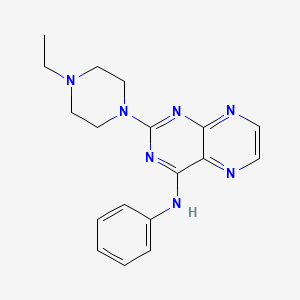

![methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate](/img/structure/B2564927.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2564928.png)
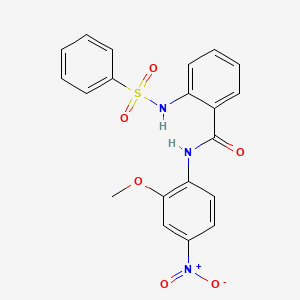
![3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2564930.png)
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2564932.png)


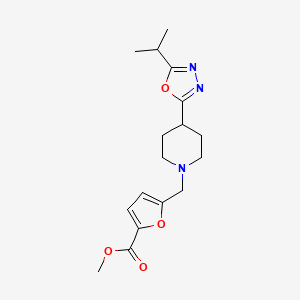

![N-(5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2564942.png)